9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)-
Overview
Description
9,12,15-Octadecatrienoic acid, methyl ester is a chemical compound with the molecular formula C₁₉H₃₂O₂ . It is also known by other names, including Linolenic acid, methyl ester , Methyl all-cis-9,12,15-octadecatrienoate , and Methyl linolenate . The compound belongs to the class of fatty acid methyl esters and is characterized by its unsaturated nature due to the presence of three double bonds in the carbon chain.
Synthesis Analysis
The synthesis of 9,12,15-Octadecatrienoic acid, methyl ester involves the esterification of linolenic acid (a naturally occurring polyunsaturated fatty acid) with methanol. This reaction typically occurs under acidic conditions, resulting in the formation of the methyl ester.
Molecular Structure Analysis
The compound’s molecular structure consists of a long hydrocarbon chain with three cis double bonds at positions 9, 12, and 15. These double bonds give rise to its unsaturated nature. The (9Z,12Z,15Z) notation indicates the specific configuration of these double bonds.
Chemical Reactions Analysis
As an unsaturated fatty acid methyl ester, 9,12,15-Octadecatrienoic acid, methyl ester can participate in various chemical reactions. These include hydrogenation (to convert double bonds to single bonds), oxidation (to form peroxides), and polymerization (to create polymers). Its reactivity depends on the position and geometry of the double bonds.
Physical And Chemical Properties Analysis
- Appearance : Colorless or pale yellow oily liquid.
- Melting Point : Approximately -45.5°C .
- Boiling Point : Around 207°C .
- Water Solubility : Insoluble in water.
- Density : 0.895 g/cm³ .
- Flash Point : 113°C .
Scientific Research Applications
Aromatase Inhibition
9Z,12Z,15Z-Octadecatrienoic acid has been studied for its potential aromatase inhibitory activity. Research on fatty acid derivatives from the pollen of Brassica campestris L. var. oleifera DC. discovered that certain compounds, including 9Z,12Z,15Z-octadecatrienoic acid, exhibited strong inhibitory effects in a noncellular aromatase assay. This suggests its potential application in conditions where aromatase inhibition is beneficial (Yang et al., 2009).
Synthesis and Chemical Properties
The synthesis and structural elucidation of 9Z,12Z,15Z-Octadecatrienoic acid and its derivatives have been explored for their potential applications in various chemical processes. For instance, studies on the synthesis of ethyl 5Z,9Z,12Z-octadecatrienoate (ethyl pinolenate) and methyl 12Z,15Z-octadecadienoate have contributed to understanding the chemical properties and potential industrial applications of these compounds (Kaltia et al., 2008).
Pheromone and Attractant Synthesis
Facile and efficient chemical syntheses of certain compounds from commercially available alpha-linolenic acid, including 9Z,12Z,15Z-Octadecatrienoic acid, have been reported. These compounds are used as common sex pheromone and attractant components for many lepidopterous insect pests, indicating their role in the development of pest management strategies (Wang & Zhang, 2007).
Anti-Inflammatory Properties
Research into the anti-inflammatory properties of fatty acids has identified compounds derived from 9Z,12Z,15Z-Octadecatrienoic acid. A study on Ehretia dicksonii indicated that certain derivatives of this acid showed significant anti-inflammatory effects in mouse ear inflammation models, suggesting its potential therapeutic application in anti-inflammatory treatments (Dong et al., 2000).
Agricultural Applications
Studies have explored the potential use of 9Z,12Z,15Z-Octadecatrienoic acid and its derivatives in agriculture. For example, the efficient synthesis of certain octadecatrienoic acids from linolenic acid has been proposed for use in the natural senescence of leaves and as self-defensive substances in plants (Rao et al., 1987).
Safety And Hazards
- The compound is generally considered safe for handling and use.
- However, standard safety precautions should be followed when working with any chemical substance.
- Avoid inhalation, skin contact, and ingestion.
- Dispose of waste properly according to local regulations.
Future Directions
Research on 9,12,15-Octadecatrienoic acid, methyl ester continues to explore its biological functions, potential therapeutic applications, and interactions with other molecules. Investigating its effects on lipid metabolism, inflammation, and cellular signaling pathways may reveal new insights and applications.
properties
IUPAC Name |
methyl octadeca-9,12,15-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWSXZIHSUZZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859313 | |
Record name | Methyl octadeca-9,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- | |
CAS RN |
7361-80-0, 301-00-8 | |
Record name | Methyl linolenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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